1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine
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Overview
Description
1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine is a heterocyclic compound that contains both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of pyrimidine derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-butyl hydroperoxide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or fluorescent properties.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain fused heterocyclic rings and are studied for their pharmacological properties.
Uniqueness
1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine is unique due to its specific combination of pyrimidine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Properties
CAS No. |
88945-45-3 |
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Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4H-imidazol-5-imine |
InChI |
InChI=1S/C7H7N5/c8-6-4-9-5-12(6)7-10-2-1-3-11-7/h1-3,5,8H,4H2 |
InChI Key |
DCSOOYHVHBMODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)N(C=N1)C2=NC=CC=N2 |
Origin of Product |
United States |
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